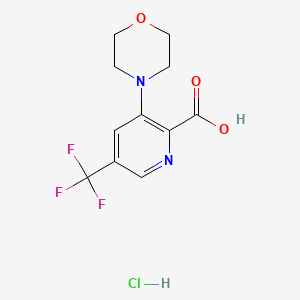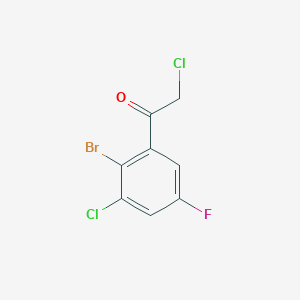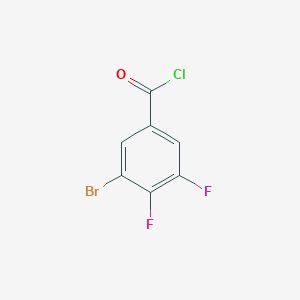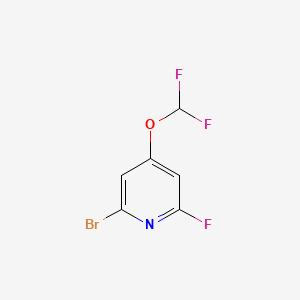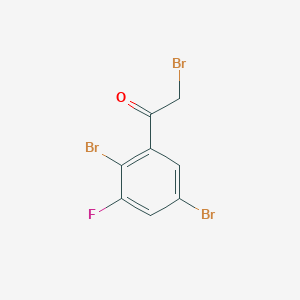
(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
Descripción general
Descripción
“®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide” is a chemical compound. It is a derivative of 2-methyl-2-propanesulfinamide, also known as tert-butanesulfinamide . Tert-butanesulfinamide is an organosulfur compound and a member of the class of sulfinamides. Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .
Synthesis Analysis
The synthesis of tert-butanesulfinamide can be achieved by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .Molecular Structure Analysis
The molecular structure of 2-methyl-2-propanesulfinamide, a related compound, has a linear formula of (CH3)3CS(O)NH2 . The CAS Number is 146374-27-8 . The molecular weight is 121.20 .Chemical Reactions Analysis
Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .Physical And Chemical Properties Analysis
2-Methyl-2-propanesulfinamide is a solid with a melting point of 97-101 °C (lit.) . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Asymmetric Syntheses and Chiral Amines
(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is used in asymmetric syntheses, particularly in producing chiral amines. A study by Truong, Ménard, and Dion (2007) explored the diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, leading to the formation of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. This process is significant in the synthesis of chiral amines which are valuable in various chemical applications (Truong, Ménard, & Dion, 2007).
Enantiopure Amines Synthesis
Almansa, Guijarro, and Yus (2008) demonstrated the use of triorganozincates in reacting with (R)-N-(tert-butanesulfinyl) imines to produce α-branched sulfinamides and subsequently chiral primary amines. The removal of the N-sulfinyl group from the products yielded chiral primary amines with high enantiomeric purity, showcasing the potential of this compound in stereoselective synthesis (Almansa, Guijarro, & Yus, 2008).
Mechanistic Insights and Stereoselectivity
Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines, including (S)-N-benzylidene-2-methylpropane-2-sulfinamide. Their study using DFT computations helps in understanding the factors determining diastereomeric ratios in these reactions, which is crucial for the development of highly selective synthetic methods (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Organocatalysis and Chiral Sulfinamides
The compound's relevance in organocatalysis was explored by Dinér, Sadhukhan, and Blomkvist (2014), who discussed how chiral sulfinamides, like (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, serve as organocatalysts in enantioselective reactions. This application is pivotal in the development of asymmetric synthesis, contributing to the field of enantioselective organic chemistry (Dinér, Sadhukhan, & Blomkvist, 2014).
Synthesis of Protected Amino Alcohols
Tang, Volkman, and Ellman (2001) utilized tert-butanesulfinyl aldimines and ketimines, related to the compound , for the synthesis of protected 1,2-amino alcohols. Their work provides valuable methods for the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, which is important for the production of various biochemical compounds (Tang, Volkman, & Ellman, 2001).
Mecanismo De Acción
Target of Action
It is known that sulfinamides, such as ®-2-methyl-2-propanesulfinamide, are often used in asymmetric synthesis as chiral auxiliaries . They are typically used as chiral ammonia equivalents for the synthesis of amines .
Mode of Action
Sulfinamides are known to be more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
Biochemical Pathways
It is known that sulfinamides are often used in the synthesis of amines , which play crucial roles in various biochemical pathways.
Pharmacokinetics
The compound is soluble in chloroform, methanol, tetrahydrofuran, dichloromethane, dimethyl sulfoxide, and most organic solvents , which may influence its absorption and distribution.
Result of Action
It is known that sulfinamides are used in the synthesis of amines , which are fundamental building blocks in the synthesis of many types of biological molecules.
Action Environment
The compound is stable under cold storage conditions , suggesting that temperature could influence its stability.
Direcciones Futuras
The sulfonamide motif, which includes the sulfonamide in ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, has various applications and advantages in organic synthesis . It can act as an activating group, protecting group, leaving group, and a molecular scaffold . Therefore, it could be further explored in the synthesis of new compounds and in the development of new synthetic methodologies.
Propiedades
IUPAC Name |
(NE,R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYYAUYEZIYDC-XSZFBFBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)
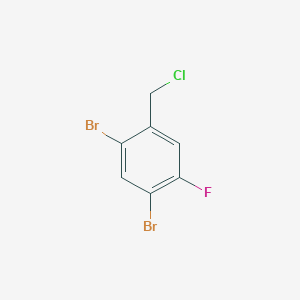


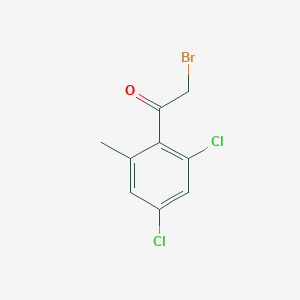
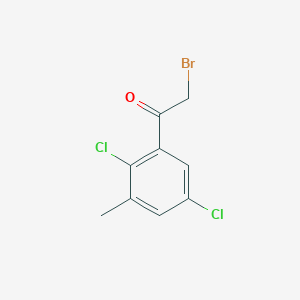
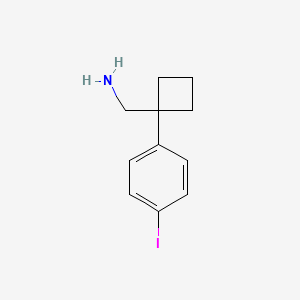
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
